molecular formula C16H15ClTe B14171814 2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene CAS No. 920977-26-0

2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene

Cat. No.: B14171814
CAS No.: 920977-26-0
M. Wt: 370.3 g/mol
InChI Key: UMBMXZAHZDLRGB-UHFFFAOYSA-N
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Description

2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene is an organotellurium compound characterized by the presence of a tellurophene ring substituted with a butyl group and a 4-chlorophenyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene typically involves the following steps:

    Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of tellurium with an appropriate alkyne under controlled conditions.

    Substitution Reactions: The butyl group and the 4-chlorophenyl ethynyl group are introduced through substitution reactions. These reactions often require the use of catalysts such as palladium or copper to facilitate the formation of carbon-tellurium bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene can undergo various types of chemical reactions, including:

    Oxidation: The tellurium atom in the compound can be oxidized to form telluroxides or tellurones.

    Reduction: Reduction reactions can convert the tellurium atom to a lower oxidation state.

    Substitution: The compound can participate in substitution reactions where the butyl or 4-chlorophenyl ethynyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Catalysts like palladium or copper are employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield telluroxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organotellurium compounds.

    Biology: The compound’s unique properties make it a candidate for studying the biological effects of tellurium-containing compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in cancer treatment.

    Industry: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tellurium atom can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-5-(phenylethynyl)tellurophene
  • 2-Butyl-5-(4-methoxyphenyl)ethynyl]tellurophene
  • 2-Butyl-5-(4-fluorophenyl)ethynyl]tellurophene

Uniqueness

2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene is unique due to the presence of the 4-chlorophenyl ethynyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

920977-26-0

Molecular Formula

C16H15ClTe

Molecular Weight

370.3 g/mol

IUPAC Name

2-butyl-5-[2-(4-chlorophenyl)ethynyl]tellurophene

InChI

InChI=1S/C16H15ClTe/c1-2-3-4-15-11-12-16(18-15)10-7-13-5-8-14(17)9-6-13/h5-6,8-9,11-12H,2-4H2,1H3

InChI Key

UMBMXZAHZDLRGB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C([Te]1)C#CC2=CC=C(C=C2)Cl

Origin of Product

United States

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